molecular formula C18H19N3O B5554998 3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

Cat. No. B5554998
M. Wt: 293.4 g/mol
InChI Key: SGNCDEAQFOUHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazoloquinazoline core and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is not fully understood. However, several studies have suggested that the compound exerts its biological effects by modulating various signaling pathways, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
The compound has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been reported to modulate the immune system and exhibit neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

Several future directions for the study of 3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol include the development of more efficient synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its potential as a material for the development of new technologies. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

Several methods have been reported for the synthesis of 3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol. One of the commonly used methods involves the reaction of 2-aminobenzamide with 4-methylphenyl hydrazine in the presence of acetic acid and subsequent cyclization with methyl vinyl ketone. Another method involves the reaction of 2-aminobenzamide with 4-methylphenyl hydrazine in the presence of acetic acid and subsequent cyclization with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Scientific Research Applications

The compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Several studies have reported the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-11-7-9-13(10-8-11)16-12(2)17-19-15-6-4-3-5-14(15)18(22)21(17)20-16/h7-10,20H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNCDEAQFOUHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=NC4=C(CCCC4)C(=O)N3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-p-tolyl-5,6,7,8-tetrahydro-pyrazolo[5,1-b]quinazolin-9-ol

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